Cas no 35733-96-1 (5-(Aminomethyl)-2-methoxypyrimidin-4-amine)

5-(Aminomethyl)-2-methoxypyrimidin-4-amine is a pyrimidine derivative featuring both aminomethyl and methoxy functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural framework is particularly valuable for constructing heterocyclic compounds, with potential utility in medicinal chemistry for drug discovery and development. The presence of reactive amino and methoxy groups allows for selective modifications, enabling the synthesis of targeted analogs. This compound exhibits favorable stability under standard conditions, ensuring reliable handling and storage. Its well-defined molecular structure and purity make it suitable for research applications requiring precise chemical building blocks. Further studies may explore its biological activity or role in catalytic processes.
5-(Aminomethyl)-2-methoxypyrimidin-4-amine structure
35733-96-1 structure
Product name:5-(Aminomethyl)-2-methoxypyrimidin-4-amine
CAS No:35733-96-1
MF:C6H10N4O
Molecular Weight:154.169800281525
CID:5185432

5-(Aminomethyl)-2-methoxypyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • 5-(Aminomethyl)-2-methoxypyrimidin-4-amine
    • インチ: 1S/C6H10N4O/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,2,7H2,1H3,(H2,8,9,10)
    • InChIKey: WZSKWUIRFACWOS-UHFFFAOYSA-N
    • SMILES: C1(OC)=NC=C(CN)C(N)=N1

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 11
  • 回転可能化学結合数: 2

5-(Aminomethyl)-2-methoxypyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A577682-1g
5-(Aminomethyl)-2-methoxypyrimidin-4-amine
35733-96-1 97%
1g
$698.0 2024-04-19
Chemenu
CM518886-1g
5-(Aminomethyl)-2-methoxypyrimidin-4-amine
35733-96-1 97%
1g
$684 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD587611-1g
5-(Aminomethyl)-2-methoxypyrimidin-4-amine
35733-96-1 97%
1g
¥4788.0 2023-03-11

5-(Aminomethyl)-2-methoxypyrimidin-4-amine 関連文献

5-(Aminomethyl)-2-methoxypyrimidin-4-amineに関する追加情報

Introduction to 5-(Aminomethyl)-2-methoxypyrimidin-4-amine (CAS No. 35733-96-1)

5-(Aminomethyl)-2-methoxypyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 35733-96-1, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule features a pyrimidine core, which is a fundamental structural motif in numerous biologically active agents. The presence of both an amino methyl group and a methoxy substituent at specific positions on the pyrimidine ring imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of potential therapeutic agents.

The compound's structure, characterized by a 5-(aminomethyl)-2-methoxypyrimidin-4-amine framework, positions it as a versatile building block for drug discovery programs. Pyrimidine derivatives are widely recognized for their role in various biological processes, including DNA and RNA synthesis, enzyme inhibition, and signal transduction pathways. Consequently, compounds like 5-(aminomethyl)-2-methoxypyrimidin-4-amine have garnered considerable attention from researchers aiming to develop novel pharmacological interventions.

In recent years, advancements in computational chemistry and high-throughput screening have accelerated the identification of promising scaffolds for drug development. The 5-(aminomethyl)-2-methoxypyrimidin-4-amine molecule, with its well-defined functional groups, has been employed in several virtual screening campaigns to identify potential inhibitors of key enzymes implicated in diseases such as cancer and inflammatory disorders. Its ability to serve as a precursor for further chemical modifications allows for the exploration of diverse molecular architectures, enhancing its utility in medicinal chemistry.

One of the most compelling aspects of 5-(aminomethyl)-2-methoxypyrimidin-4-amine is its role as a precursor in the synthesis of more complex molecules. The amino methyl group provides a reactive site for further functionalization via coupling reactions, such as amide or urea bond formation, while the methoxy group can be selectively modified through oxidation or substitution reactions. This flexibility has enabled the development of libraries of derivatives with tailored biological activities. For instance, researchers have utilized this compound to generate analogs with enhanced binding affinity to target proteins or improved pharmacokinetic profiles.

The pharmaceutical industry has shown particular interest in pyrimidine-based compounds due to their broad spectrum of biological activities. 5-(Aminomethyl)-2-methoxypyrimidin-4-amine has been investigated as a potential lead compound for drugs targeting metabolic disorders, where modulation of pyrimidine biosynthesis pathways may offer therapeutic benefits. Additionally, its structural similarity to known antiviral and anticancer agents makes it an attractive candidate for derivative design aimed at overcoming resistance mechanisms or expanding therapeutic windows.

Recent experimental studies have highlighted the compound's utility in modulating enzyme activity. For example, derivatives derived from 5-(aminomethyl)-2-methoxypyrimidin-4-amine have demonstrated inhibitory effects on kinases and other enzymes involved in cell proliferation and survival. These findings align with the growing recognition that small molecule inhibitors targeting aberrant signaling pathways are crucial for effective disease management. The compound's ability to interact with biological targets at submicromolar concentrations underscores its potential as a foundation for next-generation therapeutics.

The synthesis of 5-(aminomethyl)-2-methoxypyrimidin-4-amine itself is an area of active research, with efforts focused on optimizing yield and purity through novel synthetic routes. Advances in catalytic methods and green chemistry principles have enabled more efficient production processes, reducing waste and improving scalability. These innovations are critical for ensuring that sufficient quantities of high-quality material are available for preclinical and clinical studies.

As our understanding of disease mechanisms continues to evolve, so too does the demand for innovative molecular probes like 5-(aminomethyl)-2-methoxypyrimidin-4-amine. Its role as a scaffold for drug discovery is expected to expand into new therapeutic areas, including neurodegenerative diseases and infectious disorders. Collaborative efforts between academic researchers and industry scientists will be essential in translating this compound's promise into tangible clinical benefits.

In conclusion,5-(Aminomethyl)-2-methoxypyrimidin-4-amine (CAS No. 35733-96-1) represents a compelling example of how well-characterized molecular building blocks can drive progress in drug development. Its unique structural features, combined with its synthetic versatility and demonstrated biological relevance, position it as a cornerstone of modern medicinal chemistry research. As investigations into its derivatives continue to yield novel insights into disease biology,5-(aminomethyl)-2-methoxypyrimidin-4-amine is poised to play an increasingly important role in shaping the future of therapeutic innovation.

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Amadis Chemical Company Limited
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